molecular formula C11H15N5 B1473025 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine CAS No. 1566256-55-0

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Cat. No.: B1473025
CAS No.: 1566256-55-0
M. Wt: 217.27 g/mol
InChI Key: HRBPBTMTWFXADY-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine compounds. It is a white to yellow crystalline powder with a molecular weight of 252.3 g/mol. The chemical formula is C13H16N6. This compound is a derivative of pyrazolo[1,5-a]pyrazin-4-yl and is known to be a Janus Kinase (JAK) inhibitor .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a complex process . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Molecular Structure Analysis

The molecular structure of this compound is determined by IR, (1)H NMR and mass spectroscopy . Representative single-crystal structures are characterized using X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of this compound involve a variety of processes. The compound can undergo a series of reactions, including addition, elimination, and condensation .


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a white to yellow crystalline powder with a molecular weight of 252.3 g/mol. The chemical formula is C13H16N6.

Scientific Research Applications

Molecular Structure and Chemical Synthesis

A notable application of compounds related to 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is in the field of molecular structure investigation and chemical synthesis. Research has focused on synthesizing s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, which have been analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. These compounds demonstrate significant molecular interactions and electronic properties, contributing to the understanding of intermolecular interactions and molecular packing (Shawish et al., 2021).

Receptor Binding Assays

Another research direction has been the synthesis and evaluation of pyrazolo[1,5-a]pyridines and their analogs in receptor binding assays, particularly targeting dopamine receptors. Such studies have been instrumental in identifying potential ligands for dopamine receptors, thereby contributing to the development of new therapeutic agents (Guca, 2014).

Antimicrobial Activity

Compounds derived from or related to this compound have also been explored for their antimicrobial properties. For example, novel pyrazolyl-s-triazine derivatives have been synthesized and tested for antimicrobial and antifungal activity, showing efficacy against several microorganisms. This indicates their potential in developing new antimicrobial agents (Sharma et al., 2017).

Anticholinesterase Agents

Research has also extended into the synthesis of new pyrazoline derivatives to evaluate their anticholinesterase effects, with some compounds showing promising inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Such studies are crucial for developing treatments for neurodegenerative disorders (Altıntop, 2020).

Synthetic Methods Development

There has been progress in developing efficient synthetic methods for compounds with the pyrazolo[1,5-a]pyridine structure, such as the key intermediate in the synthesis of Crizotinib. These methods enhance the scalability and efficiency of synthesizing such complex molecules, contributing to the pharmaceutical industry (Fussell et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its potential as a JAK inhibitor . This could include more in-depth studies on its mechanism of action, potential applications in the treatment of various diseases, and the development of more efficient synthesis methods.

Biochemical Analysis

Biochemical Properties

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a Janus Kinase (JAK) inhibitor, which means it can inhibit the activity of JAK enzymes . These enzymes are crucial for the signaling pathways that regulate immune responses and cell growth. By inhibiting JAK, this compound can modulate these pathways, potentially leading to therapeutic effects in conditions such as autoimmune diseases and cancers.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as a JAK inhibitor, it can interfere with the JAK-STAT signaling pathway, which is involved in the regulation of immune responses and cell proliferation . This interference can lead to changes in gene expression and cellular metabolism, ultimately affecting cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a JAK inhibitor, it binds to the JAK enzymes, preventing their activation and subsequent phosphorylation of STAT proteins . This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its activity may decrease over prolonged periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of the JAK-STAT pathway, resulting in persistent changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit JAK activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to organs and tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation, leading to the formation of metabolites that can also exert biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its efficacy and toxicity, highlighting the importance of studying its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-9-2-6-15(7-3-9)11-10-1-4-14-16(10)8-5-13-11/h1,4-5,8-9H,2-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPBTMTWFXADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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